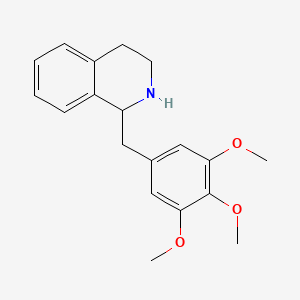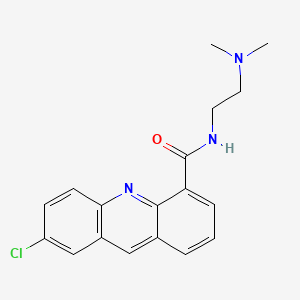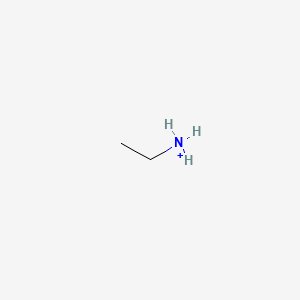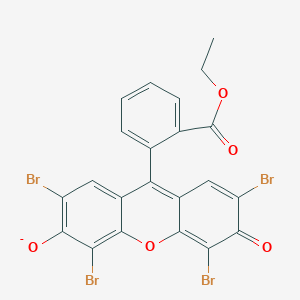
2,2-dichloro-N-(3,5-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dichloro-N-(3,5-dimethylphenyl)acetamide is an organic compound characterized by the presence of a dichloroacetamide group attached to a 3,5-dimethylphenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide typically involves the reaction of 3,5-dimethylaniline with dichloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3,5-Dimethylaniline+Dichloroacetyl chloride→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
化学反応の分析
Types of Reactions
2,2-dichloro-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The dichloroacetamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction typically occurs under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amide derivative.
科学的研究の応用
2,2-dichloro-N-(3,5-dimethylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The dichloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include enzyme inhibition or disruption of protein-protein interactions.
類似化合物との比較
Similar Compounds
- N-(2,3-Dimethylphenyl)-2,2-dichloroacetamide
- N-(3,4-Dimethylphenyl)-2,2-dichloroacetamide
- N-(2,5-Dimethylphenyl)-2,2-dichloroacetamide
Uniqueness
2,2-dichloro-N-(3,5-dimethylphenyl)acetamide is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and applications compared to its similar compounds.
特性
分子式 |
C10H11Cl2NO |
|---|---|
分子量 |
232.1 g/mol |
IUPAC名 |
2,2-dichloro-N-(3,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C10H11Cl2NO/c1-6-3-7(2)5-8(4-6)13-10(14)9(11)12/h3-5,9H,1-2H3,(H,13,14) |
InChIキー |
XUIDTVLJYVYFCB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)NC(=O)C(Cl)Cl)C |
同義語 |
N-(3,5-dimethylphenyl)-2,2-dichloroacetamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Amino-5-cyano-2-(1-naphthalenylmethylthio)-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide](/img/structure/B1227986.png)










![DIMETHYL (5-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-2-(NAPHTHALEN-1-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE](/img/structure/B1228006.png)

![6-Amino-4-(1-cyclohex-2-enyl)-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1228009.png)
